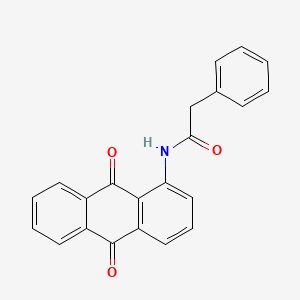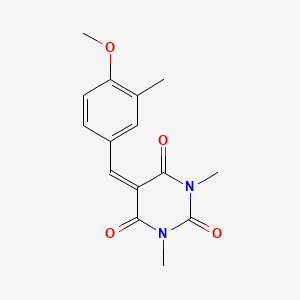
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. MP-10 is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to increase the levels of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression and the regulation of oxidative stress. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use as a pain reliever.
実験室実験の利点と制限
One advantage of using N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide, including:
1. Further studies on the mechanism of action of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide to better understand its neuroprotective effects.
2. Studies on the potential use of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis.
3. Studies on the potential use of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide as a pain reliever and anti-inflammatory agent.
4. Studies on the safety and toxicity of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in animal models.
5. Development of new synthesis methods for N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide to improve yield and purity.
In conclusion, N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide is a piperidine derivative that has gained attention in scientific research for its potential therapeutic effects. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in medical research. Further research is needed to fully understand the potential of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide in the treatment of neurological disorders and as a pain reliever and anti-inflammatory agent.
合成法
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide can be synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of piperidine and acetic acid. Another method involves the reaction of 4-methoxyphenylpiperidin-4-ol with 3-pyridinecarboxaldehyde in the presence of acetic anhydride and triethylamine. These methods have been optimized to produce high yields of N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide with high purity.
科学的研究の応用
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been studied for its potential applications in medical research, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been shown to have neuroprotective effects, which may help prevent or slow down the progression of these diseases. Additionally, N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide has been studied for its potential use as a pain reliever and anti-inflammatory agent.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-pyridin-3-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-16-9-7-15(8-10-16)20-18(22)21-12-3-2-6-17(21)14-5-4-11-19-13-14/h4-5,7-11,13,17H,2-3,6,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMVJPPXCQOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCCCC2C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(3-pyridinyl)-1-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4987567.png)

![(2E)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(4-pyridinyl)acrylamide](/img/structure/B4987588.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)



![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)
